(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one
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Overview
Description
(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a heterocyclic compound that features a unique imidazole ring structure This compound is notable for its sulfur atom, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the reaction of appropriate diamines with carbon disulfide under controlled conditions to form the desired imidazole ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Biotin (Vitamin B7): Shares a similar imidazole ring structure but differs in its biological role and chemical properties.
Thiazoles: Contain a sulfur atom in a five-membered ring but have different reactivity and applications.
Imidazoles: Lack the sulfur atom but have similar ring structures and are widely used in various fields.
Uniqueness
(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is unique due to the presence of both sulfur and imidazole functionalities, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H6N4OS |
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Molecular Weight |
158.18 g/mol |
IUPAC Name |
(3aR,6aS)-5-sulfanylidene-1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazol-2-one |
InChI |
InChI=1S/C4H6N4OS/c9-3-5-1-2(6-3)8-4(10)7-1/h1-2H,(H2,5,6,9)(H2,7,8,10)/t1-,2+ |
InChI Key |
GUPCSRQTWWHGMO-XIXRPRMCSA-N |
Isomeric SMILES |
[C@@H]12[C@@H](NC(=O)N1)NC(=S)N2 |
Canonical SMILES |
C12C(NC(=O)N1)NC(=S)N2 |
Origin of Product |
United States |
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